molecular formula C14H15NO B14305241 1-Benzyl-3,5-dimethylpyridin-2(1H)-one CAS No. 111889-63-5

1-Benzyl-3,5-dimethylpyridin-2(1H)-one

Cat. No.: B14305241
CAS No.: 111889-63-5
M. Wt: 213.27 g/mol
InChI Key: LLNAUYSKIJILDD-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, 3,5-dimethylpyridine, and suitable solvents.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification methods to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,5-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions on the pyridinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,5-dimethylpyridin-4(1H)-one: A similar compound with a different substitution pattern.

    1-Benzyl-3,5-dimethylpyridin-2(1H)-thione: A sulfur analog with distinct chemical properties.

Uniqueness

1-Benzyl-3,5-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

111889-63-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-benzyl-3,5-dimethylpyridin-2-one

InChI

InChI=1S/C14H15NO/c1-11-8-12(2)14(16)15(9-11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

LLNAUYSKIJILDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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